molecular formula C18H20N2O4 B2660648 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone CAS No. 1211120-25-0

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone

Cat. No.: B2660648
CAS No.: 1211120-25-0
M. Wt: 328.368
InChI Key: GCCPSLLEKMHKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone features a seven-membered azepane ring linked via a ketone group to an isoxazole heterocycle substituted with a benzodioxole moiety. The azepane ring’s flexibility may enhance receptor binding compared to smaller, rigid cyclic amines.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-18(20-7-3-1-2-4-8-20)11-14-10-16(24-19-14)13-5-6-15-17(9-13)23-12-22-15/h5-6,9-10H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCPSLLEKMHKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . The isoxazole ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the isoxazole ring, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals with specific biological activities.

    Industry: The compound can be utilized in the development of new materials with desirable properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their function. The azepane ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Ring System Variations

Table 1: Key Structural Differences
Compound Name Heterocycle Amine Ring Key Substituents Reference
1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone Isoxazole Azepane (7-membered) Benzodioxole Target
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone Thiazole Pyrrolidine (5-membered) 3,4-Dimethoxybenzyl, methylthiazole
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone Isoxazole None 3-Chlorophenyl
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid Isoxazole Cyclopropane Carboxylic acid

Key Observations :

  • Thiazole vs.
  • Amine Ring Size : The azepane’s larger ring may improve membrane permeability over pyrrolidine (5-membered) but reduce conformational rigidity .
  • Polar Groups : The cyclopropanecarboxylic acid derivative () increases hydrophilicity, likely affecting bioavailability .

Key Observations :

  • Grignard reactions () are common for ethanone synthesis but may require optimization for sterically hindered substrates.
  • Carbodiimide-mediated couplings () achieve moderate yields, suggesting room for improvement in azepane-containing analogs .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties
Compound Name Molecular Weight logP (Predicted) Bioactivity Notes Reference
1-(Azepan-1-yl)-2-(5-(benzodioxol-5-yl)isoxazol-3-yl)ethanone ~358.4 ~2.8 Potential CNS activity (unconfirmed) Target
(S)-Thiazole-pyrrolidine methanone () 467.16 ~3.1 Dual orexin receptor antagonist (IC₅₀ < 100 nM)
1-(5-(Benzodioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid 273.24 ~1.5 Increased solubility, unknown bioactivity

Key Observations :

  • The azepane derivative’s higher molecular weight and moderate logP suggest balanced blood-brain barrier penetration, similar to the thiazole-pyrrolidine analog .

Structural and Crystallographic Insights

  • Crystal Packing : Benzodioxole-containing compounds (e.g., ) often exhibit π-π stacking, while azepane’s flexibility may reduce crystallinity compared to rigid analogs .
  • Software Tools : SHELXL () and Mercury () enable precise refinement and visualization of intermolecular interactions, critical for optimizing stability .

Biological Activity

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antioxidant effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features an azepane ring and a benzo[d][1,3]dioxole moiety, which are known for their pharmacological significance. The molecular formula for this compound is C16H21N2O3C_{16}H_{21}N_{2}O_{3} with a molecular weight of approximately 275.35 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and evaluated their cytotoxic activity against different cancer cell lines. Notably, derivatives with amide functionalities demonstrated the lowest IC50 values (indicative of higher cytotoxicity), particularly against Hep3B liver cancer cells, suggesting that the presence of the azepane and benzodioxole structures enhances anticancer efficacy .

Table 1: IC50 Values of Benzodioxole Derivatives Against Cancer Cell Lines

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
DOX0.5Hep3B

The results showed that compound 2a significantly inhibited cell cycle progression at the G2-M phase in Hep3B cells, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It was found to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cancer cell lines, indicating its role in reducing inflammation associated with tumor growth . The synthesized derivatives exhibited varying degrees of inhibition on these cytokines depending on the specific structure and modifications made to the benzodioxole framework.

Antioxidant Activity

Antioxidant evaluations were conducted using the DPPH assay to assess the ability of these compounds to scavenge free radicals. The synthesized benzodioxole derivatives showed promising antioxidant activity comparable to standard antioxidants like Trolox . This property is crucial as oxidative stress is a significant contributor to cancer progression.

Case Studies

A comprehensive study involving the synthesis and biological evaluation of several benzodioxole derivatives highlighted the correlation between structural modifications and biological activity. For example, compounds with methoxyphenyl groups exhibited enhanced anticancer activity compared to those without .

In another case study, researchers investigated the antimicrobial properties of these derivatives alongside their anticancer effects. While limited antimicrobial activity was observed, certain compounds displayed significant cytotoxicity against solid tumor cell lines, reinforcing their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.